molecular formula C13H17ClO B7992751 3-(2-n-Butoxy-5-chlorophenyl)-1-propene

3-(2-n-Butoxy-5-chlorophenyl)-1-propene

Cat. No.: B7992751
M. Wt: 224.72 g/mol
InChI Key: HANRMOHZLSZBEP-UHFFFAOYSA-N
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Description

3-(2-n-Butoxy-5-chlorophenyl)-1-propene is an organic compound characterized by the presence of a butoxy group, a chlorophenyl group, and a propene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-n-Butoxy-5-chlorophenyl)-1-propene typically involves the reaction of 2-n-butoxy-5-chlorobenzaldehyde with a suitable propene derivative under specific conditions. The reaction may require the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of advanced purification techniques, such as distillation and chromatography, ensures that the final product meets the required specifications for various applications.

Chemical Reactions Analysis

Types of Reactions

3-(2-n-Butoxy-5-chlorophenyl)-1-propene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.

    Reduction: Reduction reactions can convert the compound into different hydrocarbons.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield alcohols or ketones, while substitution reactions can produce a variety of substituted phenyl derivatives.

Scientific Research Applications

3-(2-n-Butoxy-5-chlorophenyl)-1-propene has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 3-(2-n-Butoxy-5-chlorophenyl)-1-propene exerts its effects involves interactions with molecular targets such as enzymes, receptors, and other biomolecules The compound’s unique structure allows it to participate in specific biochemical pathways, leading to various biological effects

Comparison with Similar Compounds

Similar Compounds

  • 2-n-Butoxy-5-chlorophenyl methyl sulfide
  • 1-(2-n-Butoxy-5-chlorophenyl)ethanol

Uniqueness

3-(2-n-Butoxy-5-chlorophenyl)-1-propene is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for various applications.

Properties

IUPAC Name

1-butoxy-4-chloro-2-prop-2-enylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17ClO/c1-3-5-9-15-13-8-7-12(14)10-11(13)6-4-2/h4,7-8,10H,2-3,5-6,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HANRMOHZLSZBEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=C(C=C(C=C1)Cl)CC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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